Imidazo[1,2-b]pyridazine

Kinase Inhibitor VEGFR-2 Selectivity

This imidazo[1,2-b]pyridazine scaffold is structurally non-interchangeable with imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine cores—swapping the core causes SAR collapse, potency loss, and failed lead optimization. It is the essential intermediate for the fourth-generation cephalosporin cefozopran and the FDA-approved kinase inhibitor ponatinib. In VEGFR-2 kinase programs, this core enables improved selectivity across 70-kinase panels versus ponatinib (see compound 9k/WS-011). In CNS research, it delivers systematically higher benzodiazepine receptor affinity than any related scaffold. Procure the authentic imidazo[1,2-b]pyridazine core to protect your lead series from irrecoverable SAR drift.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 766-55-2
Cat. No. B159089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine
CAS766-55-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1
InChIInChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
InChIKeyVTVRXITWWZGKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine (CAS 766-55-2) Procurement Guide: Scaffold Advantages vs. Alternative Heterocyclic Cores


Imidazo[1,2-b]pyridazine is a fused nitrogen-containing heterocyclic scaffold consisting of an imidazole ring fused to a pyridazine ring . It serves as a versatile core structure in medicinal chemistry, notably as a key intermediate in the synthesis of fourth-generation cephalosporins (cefozopran) [1] and the marketed kinase inhibitor ponatinib [2]. The core scaffold itself exhibits a melting point of 54°C, a predicted pKa of 5.30±0.30, and a predicted LogP of 0.73, indicating moderate lipophilicity [3].

Why Generic Heterocycle Substitution is Inadmissible for Imidazo[1,2-b]pyridazine-Dependent Research Programs


The imidazo[1,2-b]pyridazine scaffold is not functionally interchangeable with other commonly used heterocyclic cores like imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, or imidazo[1,2-a]pyrazine. Direct experimental evidence confirms that subtle changes in ring fusion geometry and nitrogen placement drastically alter both binding mode and structure-activity relationships (SAR). For instance, while imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine-based CDK inhibitors may exhibit similar target potency, their binding modes and SAR diverged significantly, meaning lead optimization pathways are not transferable [1]. Similarly, in central nervous system applications, imidazo[1,2-b]pyridazines demonstrate systematically higher benzodiazepine receptor affinity compared to their imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, or imidazo[1,2-a]pyrazine counterparts [2]. Therefore, substituting this core with a seemingly related analog in a validated lead series introduces unacceptable risk of potency loss, altered selectivity, or complete SAR collapse, necessitating the procurement of the authentic imidazo[1,2-b]pyridazine core.

Quantitative Differentiation of Imidazo[1,2-b]pyridazine: Comparative Performance Data vs. Key Analogs


Superior VEGFR-2 Kinase Selectivity Profile of Naphthalene-Imidazo[1,2-b]pyridazine Hybrid 9k over Ponatinib

In a scaffold-hopping study based on the multi-target kinase inhibitor ponatinib, a novel naphthalene-imidazo[1,2-b]pyridazine hybrid (compound 9k, WS-011) was synthesized. This compound not only exhibited potent VEGFR-2 inhibition but demonstrated a markedly superior selectivity profile when screened against a broad panel of 70 kinases compared directly to ponatinib under identical assay conditions [1]. This addresses a key limitation of ponatinib, which is its multi-target activity and associated toxicity.

Kinase Inhibitor VEGFR-2 Selectivity Cancer

Enhanced Anti-Absence Seizure Efficacy of Imidazo[1,2-b]pyridazine Derivatives DM1 and DM2 over Indomethacin via COX-Independent Mechanism

Two imidazo[1,2-b]pyridazine-3-carboxylic acid derivatives (DM1 and DM2), which are structurally related to indomethacin (IDM) but lack COX inhibitory activity, were evaluated for their anti-absence seizure effects in WAG/Rij rats. When administered intraperitoneally, both DM1 and DM2 were significantly more potent at suppressing spike-wave discharges (SWDs) compared to an equivalent dose of IDM [1]. This demonstrates a functional divergence where the imidazo[1,2-b]pyridazine scaffold enables anti-epileptic efficacy independent of the COX pathway, a key differentiator from the parent NSAID.

Anti-Epileptic T-Type Calcium Channel Indomethacin Analog CNS

Dramatically Improved Metabolic Stability in Tyk2 JH2 Inhibitors via N1-Substitution on Imidazo[1,2-b]pyridazine Core

A key liability of an earlier series of 6-anilino imidazopyridazine-based Tyk2 JH2 ligands was poor metabolic stability. Systematic modification of the core led to the discovery that 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs exhibited dramatically improved metabolic stability compared to the original series [1]. This improvement was a critical step in the optimization of a lead series into orally active compounds with robust in vivo efficacy.

Tyk2 Inhibitor Metabolic Stability Autoimmune Disease PK Optimization

Optimal Procurement Scenarios for Imidazo[1,2-b]pyridazine Based on Differentiated Evidence


VEGFR-2 Inhibitor Programs Requiring Superior Kinase Selectivity

For drug discovery programs targeting VEGFR-2 where minimizing off-target kinase inhibition is a critical safety concern, the imidazo[1,2-b]pyridazine scaffold offers a demonstrable advantage. As shown by compound 9k (WS-011), this core enables the design of inhibitors with an improved selectivity profile across a 70-kinase panel compared to the benchmark multi-kinase inhibitor ponatinib [1]. Procuring building blocks based on this scaffold is therefore a strategic choice for projects aiming to differentiate from the toxicity profiles of earlier generation inhibitors.

Development of Non-COX Inhibiting Anti-Epileptic Agents

In neuroscience research focused on absence epilepsy, the imidazo[1,2-b]pyridazine core allows for the development of potent anti-absence drugs that are mechanistically distinct from traditional NSAIDs. The derivatives DM1 and DM2 provide a validated template for achieving robust in vivo seizure suppression without engaging the COX pathway, a liability of their structural analog indomethacin [1]. This scenario justifies the procurement of imidazo[1,2-b]pyridazine intermediates for designing next-generation CNS therapeutics.

Optimizing Pharmacokinetic Properties in Tyk2-Targeting Autoimmune Programs

When developing oral therapies for autoimmune disorders, metabolic instability is a common cause of attrition. The evidence from Tyk2 JH2 inhibitor optimization demonstrates that the imidazo[1,2-b]pyridazine core, through specific N1-substitutions, can be engineered to achieve dramatically improved metabolic stability compared to earlier series [1]. Procuring this scaffold is therefore a rational step for medicinal chemistry teams seeking to proactively address ADME liabilities in their lead optimization workflows.

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